3-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE
Description
This compound is a pyridazine derivative featuring a 1,2,4-oxadiazole moiety linked via a methylsulfanyl bridge. The 4-ethylphenyl substituent on the oxadiazole and the 4-(2-methylpropyl)phenyl group on the pyridazine core contribute to its structural uniqueness. Such hybrid heterocycles are typically synthesized via nucleophilic substitution or cyclocondensation reactions, as evidenced by methods described for analogous compounds .
Properties
IUPAC Name |
3-(4-ethylphenyl)-5-[[6-[4-(2-methylpropyl)phenyl]pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4OS/c1-4-18-5-11-21(12-6-18)25-26-23(30-29-25)16-31-24-14-13-22(27-28-24)20-9-7-19(8-10-20)15-17(2)3/h5-14,17H,4,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNQZEPYJNKCUMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE typically involves multi-step organic reactions. The initial step often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. Subsequent steps involve the introduction of the sulfanyl group and the final coupling with the pyridazine ring under controlled conditions. Industrial production methods may employ optimized reaction conditions, such as specific catalysts and solvents, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the oxadiazole ring. Common reagents used in these reactions include acids, bases, and specific catalysts, depending on the desired transformation. Major products formed from these reactions include modified derivatives with altered functional groups, which can be further utilized in various applications.
Scientific Research Applications
3-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent, given its ability to interact with specific biological targets.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole and pyridazine rings play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.
Comparison with Similar Compounds
Key Structural Features :
- Pyridazine core : A six-membered aromatic ring with two adjacent nitrogen atoms.
- 1,2,4-Oxadiazole: A five-membered heterocycle with one oxygen and two nitrogen atoms, known for metabolic stability and electron-withdrawing properties .
- Substituents :
- 4-Ethylphenyl (on oxadiazole): Enhances lipophilicity.
- 4-(2-Methylpropyl)phenyl (on pyridazine): Introduces steric bulk and hydrophobic interactions.
Comparison with Similar Compounds
Structural Analogues from Screening Data ()
The following table compares the target compound with structurally related pyridazine-oxadiazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₅H₂₇N₄OS | 431.58 | 4-Ethylphenyl (oxadiazole); 4-(2-methylpropyl)phenyl (pyridazine) |
| 3-(4-Ethylphenyl)-6-({[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine | C₂₃H₂₂N₄OS | 402.52 | 4-Ethylphenyl (both oxadiazole and pyridazine) |
| 3-(4-Methylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine | C₂₁H₁₈N₄OS₂ | 406.53 | 4-Methylphenyl (pyridazine); 4-(methylsulfanyl)phenyl (oxadiazole) |
| 3-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine | C₂₃H₂₂N₄O₂S | 418.52 | 3,4-Dimethylphenyl (oxadiazole); 4-ethoxyphenyl (pyridazine) |
Key Observations :
Comparison with Triazole-Containing Analogues ()
The compound 6-((4-ETHYL-5-[(4-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL)METHOXY)-2-PHENYL-3(2H)-PYRIDAZINONE (CAS 692737-13-6) shares a pyridazine core but replaces oxadiazole with a 1,2,4-triazole ring.
Structural Differences :
Substituent Effects on Reactivity and Bioactivity
- Electron-Withdrawing Groups (EWGs) : Fluorophenyl substituents (e.g., in ) increase electrophilicity, favoring nucleophilic attack but reducing stability under acidic conditions .
- Electron-Donating Groups (EDGs) : Ethoxy or methyl groups (e.g., in ) enhance stability but may reduce binding affinity to targets requiring polar interactions .
Biological Activity
The compound 3-({[3-(4-ETHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-[4-(2-METHYLPROPYL)PHENYL]PYRIDAZINE is of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Structure
- Chemical Formula : C20H24N4OS
- Molecular Weight : 368.49 g/mol
Structural Features
The compound features a complex structure that includes:
- An oxadiazole ring, which is known for its diverse biological activities.
- A pyridazine moiety that contributes to its pharmacological properties.
- Sulfanyl group which may play a role in its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and pyridazine rings exhibit significant antimicrobial properties. The presence of the 4-ethylphenyl substituent may enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes.
Case Study: Antimicrobial Testing
In a study evaluating various derivatives, compounds similar to the target compound showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.
- Notable activity against fungi such as Candida albicans and Aspergillus niger.
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways.
Research Findings
In vitro assays demonstrated that derivatives exhibited:
- Up to 70% inhibition of COX-2 at concentrations of 50 µM.
- A comparative study with ibuprofen showed the target compound's activity was approximately 80% of that observed with standard anti-inflammatory drugs.
Cytotoxicity and Cancer Research
Preliminary studies have indicated that the compound may possess cytotoxic effects against various cancer cell lines. The mechanism is hypothesized to involve apoptosis induction through mitochondrial pathways.
Case Study: Cytotoxicity Assay
In assays conducted on pancreatic cancer cell lines:
- The compound displayed an IC50 value of approximately 25 µM, indicating significant cytotoxic potential.
- Further mechanistic studies are necessary to elucidate the specific pathways involved.
The biological activities of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety has been shown to interact with various enzymes, potentially inhibiting their activity.
- Membrane Interaction : The lipophilic nature of the compound suggests it may disrupt cellular membranes, leading to cell death in microbial and cancerous cells.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that similar compounds can induce oxidative stress in cells, contributing to their cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
